molecular formula C21H26N4O2S B2995530 N-cyclohexyl-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 933251-55-9

N-cyclohexyl-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2995530
CAS No.: 933251-55-9
M. Wt: 398.53
InChI Key: WGMUWRSDPXXKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, N-cyclohexyl-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide, is a chemical compound supplied for research purposes. It is provided with a minimum purity of 90% and is available in various quantities to suit your laboratory needs . The compound has a molecular weight of 398.52 g/mol and the CAS registry number 933251-55-9 . Its molecular formula is C21H26N4O2S . This product is referenced in several scientific publications, indicating its use in various chemical and pharmaceutical research contexts, such as the synthesis and study of complex molecular structures . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should refer to the relevant scientific literature for specific application details.

Properties

IUPAC Name

N-cyclohexyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c26-19(23-16-7-2-1-3-8-16)14-28-20-17-9-4-10-18(17)25(21(27)24-20)13-15-6-5-11-22-12-15/h5-6,11-12,16H,1-4,7-10,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMUWRSDPXXKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different bioactive forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the compound.

Scientific Research Applications

N-cyclohexyl-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential bioactivity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Core Structure Substituents Biological Target Key Activity/ADMET Data Reference
Target Compound C₂₁H₂₅N₅O₂S Cyclopenta[d]pyrimidinone 1-(Pyridin-3-yl)methyl, 4-(thioacetamide-cyclohexyl) Potential AChE inhibitor Predicted CNS activity (pyridine enhances BBB permeability)
Compound 27 (N-[4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)butyl]-4-fluorobenzamide) C₂₇H₂₇FN₄O Cyclopenta[b]quinoline 4-Fluorobenzamide, butylamino chain AChE IC₅₀ = 0.2 µM (AChE), low genotoxicity, high BBB penetration
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S Pyrimidinone 2,3-Dichlorophenyl, methyl group Not specified Moderate toxicity (EC₅₀/LC₅₀ not reported), 80% synthetic yield
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (24) C₁₈H₁₇N₃O₂S Cyclopenta-thienopyrimidine 3-Phenoxy, acetamide Anticancer (MCL-1/BCL-2) Moderate yield (53%), melting point 197–198°C, LC-MS: m/z 326.0 [M+H]⁺
Cyclopenta[c]pyrrolylalkylcarbamate derivatives Variable Cyclopenta[c]pyrrole Carbamate-linked 5-membered heterocycles FAAH FAAH inhibition (IC₅₀ ~10 nM), therapeutic potential in pain/inflammation

Substituent Effects on Activity and Toxicity

  • Pyridine vs. Fluorobenzamide : The target compound’s pyridinylmethyl group may improve BBB penetration compared to compound 27’s fluorobenzoic acid, though the latter shows higher AChE inhibition (IC₅₀ = 0.2 µM) . Fluorine substituents generally enhance metabolic stability but may increase cardiotoxicity risks.
  • However, dichlorophenyl groups are associated with higher toxicity, whereas cyclohexyl groups may reduce metabolic clearance.
  • Core Modifications: Cyclopenta[d]pyrimidinone (target compound) vs. cyclopenta[b]quinoline (compound 27): The quinoline core in compound 27 confers stronger AChE inhibition, while pyrimidinones are more versatile in kinase or protease targeting .

Therapeutic Versatility

  • AChE Inhibition: Compound 27’s nanomolar AChE activity makes it superior for Alzheimer’s research, whereas the target compound’s activity remains theoretical .
  • Cancer and FAAH Targets: Cyclopenta-thienopyrimidines (e.g., compound 24) and FAAH inhibitors demonstrate the structural adaptability of cyclopenta-fused cores for diverse therapeutic applications.

Biological Activity

N-cyclohexyl-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC23H24N4O2S
Molecular Weight420.5 g/mol
IUPAC NameN-cyclohexyl-2-{2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
InChI KeyCKGVKUPORHMRDH-UHFFFAOYSA-N

The structure integrates various functional groups including aromatic rings and a sulfanyl linkage, suggesting potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions such as cyclization and acylation. Careful control of reaction conditions (temperature, solvent choice) is crucial for achieving high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the synthesis process and characterize the final product .

Research indicates that compounds with structural similarities to N-cyclohexyl-2-{...} may exhibit biological activity through the inhibition of specific enzymes or modulation of receptor activity. For instance, studies have shown that similar compounds can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in various pathological conditions including phospholipidosis . The inhibition of PLA2G15 has been linked to potential therapeutic effects in drug development.

Anticancer Potential

A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results suggested that compounds similar to N-cyclohexyl derivatives could exhibit significant cytotoxic effects against cancer cell lines . This highlights the potential for developing targeted cancer therapies based on this compound's structure.

Case Studies

  • PLA2G15 Inhibition : A library of drugs was screened for PLA2G15 inhibition, revealing that many compounds inhibited this enzyme with IC50 values indicating effective concentrations for therapeutic use. The most potent inhibitors demonstrated significant biological activity relevant to drug-induced phospholipidosis .
  • Anticancer Screening : In a study focused on multicellular spheroids, several compounds were tested for their ability to inhibit tumor growth. The findings indicated that certain derivatives could effectively reduce cell viability in cancer models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.